Methyl 4-cyano-3-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyano-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZYWMHNXWCCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Cyano 3 Nitrobenzoate
Conventional Synthetic Routes
Conventional approaches to the synthesis of methyl 4-cyano-3-nitrobenzoate are typically multi-step processes that allow for the controlled and regioselective installation of the required functional groups.
Multi-Step Organic Reaction Sequences
The synthesis of this compound is inherently a multi-step process due to the specific arrangement of substituents on the aromatic ring. truman.edutruman.edu A common and logical sequence involves the formation of a disubstituted benzoic acid intermediate, followed by the final functional group installation or modification. For instance, a plausible route involves establishing the 4-cyano-3-nitrobenzoic acid core structure first, followed by esterification to yield the final methyl ester. prepchem.combond.edu.au This step-wise approach is crucial for controlling the regiochemistry, as the electronic properties of the existing substituents direct the position of incoming groups in electrophilic aromatic substitution reactions. truman.edu
Strategic Introduction of Cyano and Nitro Functionalities onto Benzoate (B1203000) Scaffolds
This strategy involves the nitration of a methyl 4-cyanobenzoate (B1228447) precursor. In this electrophilic aromatic substitution reaction, the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. aiinmr.com Both the cyano group and the methyl ester group are electron-withdrawing and meta-directing. rsc.org Therefore, starting with methyl 4-cyanobenzoate, the incoming nitro group is directed to the position meta to both substituents, which is the 3-position, yielding the desired this compound. The reaction must be carefully controlled, particularly the temperature, to prevent the formation of byproducts. orgsyn.org
| Reactant | Reagents | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Methyl Benzoate (analogue) | Conc. HNO₃, Conc. H₂SO₄ | 5–15 | 1.25 hours | Methyl m-nitrobenzoate | 81–85 |
| Benzoic Acid (analogue) | Conc. HNO₃, Conc. H₂SO₄ | < 5 | 10-15 minutes (addition) | m-Nitrobenzoic Acid | Not specified |
This table is based on analogous nitration reactions of similar substrates, as a specific protocol for methyl 4-cyanobenzoate was not detailed in the provided search results. The conditions are representative of typical nitration procedures. truman.eduorgsyn.org
An alternative route involves the introduction of the cyano group onto a nitro-substituted benzoate precursor. A common method for this transformation is the nucleophilic aromatic substitution of a halide (e.g., chloro or bromo) with a cyanide salt, often catalyzed by a copper(I) salt in what is known as a Rosenmund-von Braun reaction. For example, a precursor such as methyl 4-chloro-3-nitrobenzoate can be treated with cuprous cyanide to displace the chloride and install the cyano group at the 4-position. This reaction is typically carried out at elevated temperatures in a high-boiling polar solvent like DMF or quinoline (B57606). prepchem.com
A specific example leading to the carboxylic acid precursor is the reaction of 4-chloro-3-nitrobenzoic acid with cuprous cyanide. prepchem.com
| Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Product | Yield (%) |
| 4-Chloro-3-nitrobenzoic acid | Cuprous cyanide, Cuprous chloride | Quinoline | 180 | 3.5 | 4-Cyano-3-nitrobenzoic acid | 48 |
This table details the synthesis of the precursor acid, which would then undergo esterification. prepchem.com
Esterification Approaches to Methyl Benzoate Formation
The final step in several synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 4-cyano-3-nitrobenzoic acid. The most common method for this transformation is the Fischer esterification. truman.edubond.edu.au This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), with a strong acid catalyst such as sulfuric acid or hydrochloric acid. truman.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is used, and the water formed during the reaction can be removed. truman.edu
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield (%) |
| 4-Amino-3-nitrobenzoic acid (analogue) | Methanol | Sulfuric acid | Reflux, 1 hour | Methyl 4-amino-3-nitrobenzoate | ~70-80 (estimated from graphical data) |
| m-Nitrobenzoic acid (analogue) | Methanol | Sulfuric acid | Reflux, 1 hour | Methyl m-nitrobenzoate | Not specified |
This table presents data from Fischer esterification of analogous substituted benzoic acids. truman.edubond.edu.au
Optimized Reaction Conditions and Parameters
In nitration reactions , temperature control is paramount. For the nitration of methyl benzoate, maintaining the temperature between 5-15°C is essential, as higher temperatures can lead to the formation of unwanted byproducts and a decrease in yield. orgsyn.org The rate of addition of the nitrating mixture (HNO₃/H₂SO₄) to the substrate is also carefully controlled to manage the exothermic nature of the reaction. rsc.org
For Fischer esterification , modern techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times and improve yields compared to conventional heating. researchgate.netusm.my Studies on substituted benzoic acids have demonstrated that using a sealed-vessel microwave reactor can accelerate the reaction. researchgate.netusm.my For example, the esterification of 4-fluoro-3-nitrobenzoic acid was optimized at 130°C with a total microwave irradiation time of 15 minutes. researchgate.netusm.my The choice of alcohol is also critical, with primary alcohols like methanol and butanol generally providing the highest yields. researchgate.netusm.my
| Reaction | Parameter Optimized | Conditions | Outcome |
| Fischer Esterification (Microwave) | Temperature & Time | 130°C, 15 minutes total irradiation | Highest ester yields obtained |
| Fischer Esterification (Microwave) | Solvent/Alcohol | Primary alcohols (e.g., butanol) | Optimal product yield |
This table highlights optimized parameters for Fischer esterification of substituted benzoic acids using microwave conditions. researchgate.netusm.my
Influence of Solvents on Reaction Efficacy
The selection of a solvent is crucial in the synthesis of this compound as it can significantly impact reaction rates and yields. For instance, in the synthesis of related compounds like methyl 2-(benzylthio)-4-cyanobenzoate from methyl 4-cyano-2-nitrobenzoate, dimethylformamide (DMF) is a preferred solvent. google.com The use of DMF facilitates the nucleophilic substitution reaction with benzylthiol under alkaline conditions. google.com In other synthetic routes, such as the methylation of carboxylic acids to their corresponding methyl esters, toluene (B28343) is used as the solvent. chemicalbook.com The reaction of 4-cyanobenzoic acid with methanol in toluene, using a solid acid catalyst, demonstrates the role of the solvent in providing a suitable medium for the reaction to proceed at a controlled temperature. chemicalbook.com
Temperature and Pressure Control in Synthetic Transformations
Precise control of temperature and pressure is paramount for optimizing the synthesis of this compound and its precursors. For example, the synthesis of 4-cyano-3-nitrobenzoic acid, a precursor, involves heating 4-chloro-3-nitrobenzoic acid with cuprous cyanide and other reagents at 180°C for 3.5 hours. prepchem.com In the esterification of 3-methyl-4-nitrobenzoic acid to methyl 3-methyl-4-nitrobenzoate, the reaction mixture is refluxed for 4 hours. cdc.gov Similarly, the preparation of methyl 4-fluoro-3-nitro-benzoate involves heating the reactants to reflux for 3 hours. In hydrogenation reactions, such as the reduction of a nitro group, H₂ gas under pressure is often employed in the presence of a catalyst. google.com For instance, the reduction of methyl 2-(benzylthio)-4-cyanobenzoate uses a hydrogen pressure of 0.1-5 MPa at a temperature of 10-30°C. google.com
Table 1: Temperature and Pressure Conditions in Related Synthetic Transformations
| Reaction | Starting Material | Reagents | Solvent | Temperature | Pressure | Duration | Yield |
| Synthesis of 4-cyano-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid | Cuprous cyanide, Cuprous chloride, Quinoline | - | 180°C | Argon atmosphere | 3.5 hours | 48% |
| Methylation of 3-methyl-4-nitrobenzoic acid | 3-Methyl-4-nitrobenzoic acid | Methanol, H₂SO₄ | Methanol | Reflux | Atmospheric | 4 hours | 96% |
| Hydrogenation of methyl 2-(benzylthio)-4-cyanobenzoate | Methyl 2-(benzylthio)-4-cyanobenzoate | H₂, Raney nickel | Methanol saturated with ammonia | 10-30°C | 0.1-5 MPa | 2-5 hours | - |
| Synthesis of Methyl 3-cyano-4-methylbenzoate | Methyl 3-iodo-4-methylbenzoate | Zinc cyanide, Pd(PPh₃)₄ | DMF | 80°C | Nitrogen atmosphere | 5 hours | - |
Catalytic Systems in Synthesis
Catalysts play a pivotal role in enhancing the efficiency and selectivity of synthetic routes leading to this compound. In the synthesis of methyl benzoate compounds, both homogeneous and heterogeneous catalysts are employed. mdpi.com While classical homogeneous catalysts like sulfuric acid are effective, they present challenges in terms of recycling and waste generation. mdpi.com
Heterogeneous catalysts, such as iron-supported zirconium/titanium solid acids, have shown promise in the synthesis of methyl benzoates. mdpi.com These catalysts are easily separable from the reaction mixture, allowing for recycling and reuse. The catalytic activity is influenced by the composition of the catalyst, with a specific molar ratio of iron, zirconium, and titanium demonstrating optimal performance. mdpi.com
In other related syntheses, palladium catalysts are frequently used. For instance, the conversion of an amino group to a cyano group can be achieved through a Sandmeyer-like procedure following diazotization, which may involve a palladium catalyst. google.com The synthesis of Methyl 3-cyano-4-methylbenzoate from Methyl 3-iodo-4-methylbenzoate utilizes tetrakis(triphenylphosphine)palladium(0) as a catalyst. chemicalbook.com Furthermore, in hydrogenation reactions to reduce a nitro group, catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used. google.comgoogle.com
Advanced Synthetic Approaches and Process Optimization
To meet the demands of both research and industrial applications, advanced synthetic methodologies and process optimization techniques are being explored for the production of this compound.
Scalable Synthesis Protocols for Research Applications
The development of scalable synthesis protocols is essential for producing sufficient quantities of this compound for research purposes. A common approach involves the selective oxidation of a methyl group on a substituted toluene. However, the strong electron-withdrawing effect of the nitro group can make this oxidation challenging, often requiring harsh oxidizing agents like potassium permanganate (B83412) or potassium dichromate, which are environmentally undesirable. google.com
More environmentally friendly methods using dilute nitric acid as the oxidant are being investigated. google.com These methods often require the use of a free radical initiator and a phase transfer catalyst to proceed under milder conditions. google.com For instance, the synthesis of 2-methyl-4-nitrobenzoic acid, a related compound, has been demonstrated using 4-nitro-o-xylene with dilute nitric acid in the presence of a radical initiator like azobisisobutyronitrile and a phase transfer catalyst. google.com
Automation and Flow Chemistry in Industrial Production Methodologies
For industrial-scale production, automation and flow chemistry offer significant advantages in terms of efficiency, safety, and consistency. Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purities compared to traditional batch processes.
The use of online monitoring techniques, such as mass spectrometry, can be integrated into automated flow reactors to provide real-time analysis of the reaction progress. advion.com This allows for rapid optimization of reaction conditions and ensures consistent product quality. While specific examples for the industrial production of this compound using these advanced methods are not detailed in the provided search results, the principles of automating the synthesis of organic compounds are well-established and applicable. advion.com
Chemical Reactivity and Transformation Mechanisms of Methyl 4 Cyano 3 Nitrobenzoate
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene (B151609) and its derivatives. However, the reactivity of the ring is heavily influenced by the nature of the substituents it carries.
Regioselectivity and Directing Group Effects in Further Aromatic Functionalization
The benzene ring in methyl 4-cyano-3-nitrobenzoate is significantly deactivated towards electrophilic attack due to the presence of three powerful electron-withdrawing groups (EWGs): the methyl ester (-COOCH₃), the nitro (-NO₂), and the cyano (-CN) groups. echemi.comaiinmr.commasterorganicchemistry.com These groups decrease the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles. echemi.comma.edu
All three substituents are classified as meta-directors for electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This is because they destabilize the carbocation intermediate (the arenium ion) that forms during the reaction, particularly when the electrophile adds to the ortho or para positions relative to the substituent. The meta attack results in a more stable intermediate where the positive charge does not reside on the carbon atom directly attached to the electron-withdrawing group.
In this compound, the potential sites for a new electrophile (E⁺) are positions 2, 5, and 6.
Position 2: Is ortho to the methyl ester group and meta to the nitro group.
Position 5: Is meta to the methyl ester group and ortho to the cyano group.
Position 6: Is ortho to the methyl ester group and para to the cyano group.
Given that all three groups are strong deactivators and meta-directors, predicting the outcome of an EAS reaction is complex. The directing effects are as follows:
The methyl ester group at C1 directs incoming electrophiles to position C5.
The nitro group at C3 directs incoming electrophiles to position C5.
The cyano group at C4 directs incoming electrophiles to position C2.
The cumulative effect strongly deactivates all positions. However, based on the directing influences, position C5 is directed by two groups (the ester and the nitro group), while position C2 is directed by one (the cyano group). Therefore, if a reaction were to occur under harsh conditions, substitution would most likely be directed to position 5.
| Substituent | Position | Electronic Effect | Directing Effect |
| Methyl Ester (-COOCH₃) | C1 | Electron-withdrawing, Deactivating | meta |
| Nitro (-NO₂) | C3 | Strongly Electron-withdrawing, Deactivating | meta |
| Cyano (-CN) | C4 | Strongly Electron-withdrawing, Deactivating | meta |
Nucleophilic Substitution Reactions
In contrast to its deactivation towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr).
Reactivity of the Nitro Group in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. libretexts.org
In this compound, the nitro group at C3 can potentially act as a leaving group. Its reactivity is enhanced by the presence of the cyano group at the para position (C4 relative to the nitro group's position C1 if we renumber from the point of attack) and the methyl ester group at the ortho position (C2 relative to the nitro group's position C1). These groups can effectively stabilize the intermediate carbanion through resonance. A similar reactivity pattern is observed in related compounds; for instance, in methyl 4-cyano-2-nitrobenzoate, the nitro group undergoes nucleophilic substitution with benzylthiol under alkaline conditions. google.com This suggests that the nitro group in this compound would also be reactive towards strong nucleophiles.
Transformations Involving the Cyano Group
The cyano (nitrile) group is a versatile functional group that can undergo various transformations.
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This reaction would convert this compound into a dicarboxylic acid derivative.
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation often requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure. However, achieving selectivity in the presence of a reducible nitro group can be challenging. A patent for a similar molecule, methyl 2-(benzylthio)-4-cyanobenzoate, describes the reduction of the cyano group to an aminomethyl group using Raney nickel as a catalyst with hydrogen gas. google.com
Reduction Reactions
The selective reduction of the nitro group is a common and important transformation in the synthesis of aromatic amines, which are valuable industrial intermediates. jsynthchem.com
Selective Reduction of the Nitro Group to Amino Functionalities
The reduction of an aromatic nitro group to a primary amino group (-NH₂) can be achieved using a variety of reagents while leaving other functional groups like esters and nitriles intact. jsynthchem.comorganic-chemistry.org The choice of reducing agent is critical for chemoselectivity.
Common methods for the selective reduction of nitroarenes include:
Catalytic Hydrogenation: This method uses hydrogen gas with a metal catalyst. While highly effective, catalysts like Raney nickel can also reduce nitriles. wikipedia.org Palladium on carbon (Pd/C) is often used for its ability to selectively reduce nitro groups under controlled conditions, preserving other functionalities. organic-chemistry.org
Metal-Acid Systems: Reagents such as iron (Fe) in acetic acid, or tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), are classic and reliable methods for reducing aromatic nitro compounds to anilines. wikipedia.org These conditions are generally mild enough to not affect ester or cyano groups.
Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes can also be employed for this selective transformation. jsynthchem.comwikipedia.org
| Reagent/Method | Selectivity | Conditions | Resulting Functional Group |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | High | Mild temperature and pressure | Amino (-NH₂) |
| Tin(II) Chloride (SnCl₂/HCl) | High | Acidic, aqueous media | Amino (-NH₂) |
| Iron (Fe/CH₃COOH) | High | Acidic, reflux | Amino (-NH₂) |
| Sodium Hydrosulfite (Na₂S₂O₄) | Good | Aqueous solution | Amino (-NH₂) |
The successful selective reduction of the nitro group in this compound would yield methyl 3-amino-4-cyanobenzoate, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.
Reduction of the Cyano Group
The reduction of the cyano group in aromatic nitriles like this compound is a significant transformation, typically leading to the corresponding primary amine. While specific studies on the reduction of this compound are not extensively detailed in the provided search results, the general reactivity of aromatic nitriles provides a strong indication of the expected reactions.
Commonly employed reducing agents for the conversion of nitriles to primary amines include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. researchgate.net The reaction with LiAlH₄ is a powerful method for this transformation. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition then leads to a dianion, which upon aqueous workup, is protonated to yield the primary amine. libretexts.org
It is noteworthy that in the case of this compound, the presence of a nitro group introduces a competing reaction pathway. Nitro groups are also readily reduced under many conditions that reduce nitriles. However, certain reducing systems exhibit chemoselectivity. For instance, some titanium-based systems have been shown to reduce nitriles while leaving nitro groups intact. researchgate.net Conversely, other methods might preferentially reduce the nitro group. The choice of reducing agent and reaction conditions is therefore crucial in directing the outcome of the reduction of this compound.
Another approach for the reduction of the cyano group involves rhodium-catalyzed reductive cleavage of the carbon-cyano bond using a hydrosilane as the reducing agent. This method allows for the complete removal of the cyano group (decyanation), replacing it with a hydrogen atom. organic-chemistry.org This protocol is effective for a wide range of nitriles, including aryl cyanides, and tolerates various functional groups. organic-chemistry.org
| Reducing System | Expected Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Methyl 4-(aminomethyl)-3-nitrobenzoate | Potential for concurrent reduction of the nitro group. |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Methyl 4-(aminomethyl)-3-aminobenzoate | Both the cyano and nitro groups are likely to be reduced. |
| Titanium-based systems (e.g., TMDS/Ti(OiPr)₄) | Methyl 4-(aminomethyl)-3-nitrobenzoate | May offer chemoselectivity for the reduction of the cyano group over the nitro group. researchgate.net |
| Rhodium-catalyzed hydrosilylation | Methyl 3-nitrobenzoate | Results in the removal of the cyano group (decyanation). organic-chemistry.org |
Hydrolysis Reactions
The ester moiety in this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This is a standard reaction for esters.
Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) or lithium hydroxide, the ester undergoes saponification. organic-synthesis.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion and forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield 4-cyano-3-nitrobenzoic acid.
Acid-catalyzed hydrolysis typically involves heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers results in the formation of the carboxylic acid and methanol (B129727).
| Reaction Condition | Reagents | Product |
| Basic Hydrolysis (Saponification) | 1. NaOH(aq) or LiOH(aq) 2. H₃O⁺ | 4-cyano-3-nitrobenzoic acid |
| Acidic Hydrolysis | H₃O⁺, heat | 4-cyano-3-nitrobenzoic acid |
The cyano group of this compound can also be hydrolyzed to a carboxylic acid group, a reaction that can be catalyzed by either acid or base. byjus.comlibretexts.org This process typically occurs in two stages, first forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid. byjus.comchemistrysteps.com
Under acidic conditions, the nitrile is heated with a strong acid like hydrochloric acid. libretexts.org The nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.com This leads to the formation of an amide intermediate, which is then hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.com
In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide. libretexts.org The hydroxide ion directly attacks the electrophilic carbon of the cyano group. libretexts.orgchemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com The amide is then further hydrolyzed under the basic conditions to give the carboxylate salt and ammonia. libretexts.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org
It is important to consider that the ester group may also be hydrolyzed under these conditions, leading to a dicarboxylic acid product.
| Reaction Condition | Intermediate | Final Product (after acidification if necessary) |
| Acidic Hydrolysis | 4-carbamoyl-3-nitrobenzoic acid methyl ester | 3-nitro-1,4-benzenedicarboxylic acid |
| Alkaline Hydrolysis | Sodium 4-carbamoyl-3-nitrobenzoate | 3-nitro-1,4-benzenedicarboxylic acid |
Cyclization Reactions and Annulation Strategies
The proximate positioning of the nitro and cyano groups on the benzene ring of this compound allows for the possibility of intramolecular cyclization reactions, particularly under reductive conditions. While specific examples involving this exact molecule are not prevalent in the provided search results, the general principles of such reactions can be inferred.
Reduction of the nitro group to a nitroso or hydroxylamino group in the presence of the adjacent cyano group can lead to the formation of a five- or six-membered heterocyclic ring. For instance, partial reduction of the nitro group could be followed by nucleophilic attack of the resulting nitrogen species onto the electrophilic carbon of the cyano group.
A plausible reaction pathway could involve the reduction of the nitro group to a hydroxylamine (B1172632). The hydroxylamine can then undergo an intramolecular cyclization by attacking the cyano group, leading to the formation of a fused heterocyclic system, such as a derivative of benzisoxazole or a related structure. The specific product would depend on the reaction conditions and the extent of reduction of the nitro group.
While specific rearrangement reactions of this compound are not explicitly detailed, the presence of the nitro and cyano functional groups suggests potential for rearrangements under certain conditions. For example, rearrangements involving the migration of the cyano group have been observed in other systems. researchgate.net These reactions often proceed through radical intermediates.
Another possibility involves rearrangements following the reduction of the nitro group. For example, the reduction of aromatic nitro compounds can sometimes lead to rearrangements, such as the formation of azoxy, azo, or hydrazo compounds, especially under basic conditions. The presence of the electron-withdrawing cyano and ester groups would influence the electron density of the aromatic ring and could impact the course of such rearrangements.
Further investigation into the specific reactivity of this compound under various conditions would be necessary to fully elucidate its potential for rearrangement reactions.
Structural Elucidation and Conformational Analysis of Methyl 4 Cyano 3 Nitrobenzoate
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific study for Methyl 4-cyano-3-nitrobenzoate is not available, analysis of analogous structures, such as Methyl 4-chloro-3-nitrobenzoate, provides critical insights into the expected molecular geometry and bond parameters.
In related structures, the core benzene (B151609) ring is typically planar. The substituents—the cyano, nitro, and methyl ester groups—exhibit varying degrees of rotation relative to this plane. For instance, in the analog Methyl 4-chloro-3-nitrobenzoate, the nitro group is significantly twisted with respect to the phenyl ring, showing a dihedral angle of 45.4 (1)°. This twisting is a common feature in structures where a nitro group is adjacent to another substituent, like a halide, due to steric hindrance. In contrast, other related nitrobenzoates without adjacent bulky groups, such as Methyl 4-nitrobenzoate (B1230335), show a nearly coplanar arrangement between the nitro group and the benzene ring, with a dihedral angle of only 0.6 (1)°. The methoxycarbonyl group in Methyl 4-nitrobenzoate is also slightly out of the plane, with a dihedral angle of 8.8 (1)° relative to the benzene ring. researchgate.net
Based on these analogs, the molecular geometry of this compound would likely feature a planar benzene ring. The nitro group at position 3, being adjacent to the cyano group at position 4, would be expected to be twisted from the plane of the ring.
Table 1: Selected Bond Parameters in a Structural Analog Data for Methyl 4-chloro-3-nitrobenzoate
| Bond/Angle | Value |
|---|
Crystal Packing Analysis and Supramolecular Assemblies
The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular forces that lead to the formation of ordered supramolecular assemblies. In the crystal structure of the analog Methyl 4-chloro-3-nitrobenzoate, molecules are observed to form chains parallel to the a-axis through specific intermolecular interactions. These one-dimensional chains are then further organized into a more complex three-dimensional architecture. This ordered packing is crucial for the stability of the crystal lattice. The analysis of packing in related compounds shows that functional groups like nitro and cyano play a significant role in directing the formation of these higher-order structures. chemicalbook.com
Intermolecular Non-Covalent Interactions
Non-covalent interactions are the primary forces responsible for the assembly of molecules into a stable crystal lattice. These interactions, although weaker than covalent bonds, collectively dictate the crystal's structure and properties. Key interactions observed in analogs of this compound include hydrogen bonds and pi-stacking interactions.
Table 2: Hydrogen Bond Geometry in a Structural Analog Data for Methyl 4-nitrobenzoate
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| C1—H1···O1 | 0.95 | 2.39 | 2.7149 (19) | 100 |
| C2—H2···O2 | 0.95 | 2.59 | 3.384 (2) | 141 |
Aromatic rings, such as the benzene core of this compound, can interact through π–π stacking. In the case of Methyl 4-chloro-3-nitrobenzoate, the chains formed by hydrogen bonds are further connected by slipped π–π stacking between the benzene rings of symmetry-related molecules. chemicalbook.com This interaction is characterized by a centroid-to-centroid distance of 3.646 (2) Å and an interplanar distance of 3.474 Å, resulting in a significant offset of 1.106 Å. chemicalbook.com This slipped arrangement is common for electron-deficient aromatic systems and is a key contributor to the cohesion between molecular layers in the crystal.
Spectroscopic Characterization Techniques
While complete, published spectra for this compound are not available in the searched results, its chemical structure allows for the prediction of its key spectroscopic features based on the known behavior of its functional groups and data from related molecules.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
Cyano Group (C≡N): A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹.
Nitro Group (NO₂): Two strong stretching vibrations are characteristic of the nitro group: an asymmetric stretch typically between 1490-1550 cm⁻¹ and a symmetric stretch between 1315-1355 cm⁻¹. sciencing.com
Ester Group (C=O and C-O): A strong absorption from the carbonyl (C=O) stretch would appear in the 1715-1735 cm⁻¹ region. The C-O stretching vibrations of the ester would be found in the 1100-1300 cm⁻¹ range. sciencing.com
Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations would be visible around 1600 and 1475 cm⁻¹. sciencing.com Aromatic C-H stretching would be just above 3000 cm⁻¹, while out-of-plane C-H bending would provide information on the substitution pattern in the 700-900 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methyl ester protons. The three protons on the benzene ring would appear in the aromatic region (typically 7.5-8.7 ppm), with their exact chemical shifts and coupling patterns determined by the strong electron-withdrawing effects of the adjacent nitro and cyano groups. The methyl ester protons (-OCH₃) would appear as a sharp singlet in the upfield region, likely around 3.9-4.0 ppm.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The cyano carbon would appear around 115-120 ppm, while the ester carbonyl carbon would be significantly downfield, around 164-166 ppm. The aromatic carbons would resonate in the 120-150 ppm range, with the carbons directly attached to the nitro and cyano groups being significantly influenced by their electronic effects. The methyl carbon of the ester group would appear upfield, typically around 52-53 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will show a complex splitting pattern due to the presence of three adjacent protons on the benzene ring, influenced by the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, as well as the methyl ester (-COOCH₃) group.
The anticipated signals are:
A singlet for the methyl (-OCH₃) protons, typically appearing in the upfield region of the spectrum.
Three signals in the downfield aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling patterns (doublets, doublet of doublets) depend on the specific electronic environment of each proton. The proton positioned between the nitro and cyano groups is expected to be the most deshielded and appear at the lowest field.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous compounds.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 8.8 - 9.0 | d | 1H | Aromatic H (H-2) |
| ~ 8.5 - 8.7 | dd | 1H | Aromatic H (H-6) |
| ~ 8.0 - 8.2 | d | 1H | Aromatic H (H-5) |
| ~ 4.0 | s | 3H | Methyl H (-OCH₃) |
d = doublet, dd = doublet of doublets, s = singlet
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the six aromatic carbons, the carbonyl carbon of the ester, the methyl carbon of the ester, and the nitrile carbon. The electron-withdrawing nature of the substituents significantly influences the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous compounds like methyl 3-nitrobenzoate and methyl 4-cyanobenzoate (B1228447).
| Chemical Shift (δ ppm) | Assignment |
| ~ 164 | Carbonyl C (C=O) |
| ~ 148 | Aromatic C (C-NO₂) |
| ~ 135 | Aromatic C (C-H) |
| ~ 132 | Aromatic C (C-COOCH₃) |
| ~ 130 | Aromatic C (C-H) |
| ~ 125 | Aromatic C (C-H) |
| ~ 118 | Aromatic C (C-CN) |
| ~ 115 | Nitrile C (C≡N) |
| ~ 53 | Methyl C (-OCH₃) |
Dynamic Nuclear Polarization (DNP) is an advanced NMR technique used to dramatically enhance the signal intensity in NMR spectra, particularly in the solid state. bruker.comacs.org The low sensitivity of NMR can be a significant limitation, especially for nuclei with low natural abundance like ¹³C or when analyzing samples with low concentrations. wikipedia.org
The fundamental principle of DNP involves transferring the high spin polarization of unpaired electrons to the surrounding atomic nuclei. bruker.com This is achieved by irradiating a sample, which has been doped with a stable radical polarizing agent, with microwaves at or near the electron paramagnetic resonance (EPR) frequency. bridge12.com The process is typically performed at very low temperatures (around 100 K) to maintain the high electron polarization. bruker.com This transfer can boost NMR signal intensities by several orders of magnitude, turning prohibitively long experiments into feasible ones. bridge12.com
For a compound like this compound, DNP-enhanced solid-state NMR could be particularly valuable. It would allow for the rapid acquisition of high-quality ¹³C NMR spectra at natural abundance, facilitating the unambiguous assignment of all carbon signals, including the quaternary carbons which often have long relaxation times and weak signals in conventional NMR. nih.gov This enhanced sensitivity is especially useful for studying the structure of materials and catalysts. bruker.com
Advanced NMR Techniques for Structural Confirmation
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
The analysis of vibrational frequencies allows for the confirmation of these groups:
Nitrile (C≡N) stretching: A sharp, medium-intensity band is expected in the region of 2220-2260 cm⁻¹.
Nitro (NO₂) stretching: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration typically around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1315-1355 cm⁻¹. sciencing.com
Ester (C=O and C-O) stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group will appear in the 1100-1300 cm⁻¹ region. sciencing.com
Aromatic Ring: Aromatic C=C stretching vibrations typically appear as multiple bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound Predicted data based on characteristic group frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 | C-H Stretch | Aromatic |
| ~ 2240 | C≡N Stretch | Nitrile |
| ~ 1730 | C=O Stretch | Ester |
| ~ 1530 | Asymmetric NO₂ Stretch | Nitro |
| ~ 1600, ~1475 | C=C Stretch | Aromatic |
| ~ 1350 | Symmetric NO₂ Stretch | Nitro |
| ~ 1250 | C-O Stretch | Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl and nitro groups. The presence of multiple chromophores (benzene ring, nitro group, cyano group, and carbonyl group) in a conjugated system influences the position and intensity of the absorption maxima (λ_max).
The spectrum is expected to show strong absorptions characteristic of a substituted nitrobenzene system. The exact λ_max values would be determined by the combined electronic effects of all substituents on the aromatic ring.
Table 4: Predicted UV-Vis Spectral Data for this compound Predicted data based on analogous aromatic compounds.
| λ_max (nm) | Type of Transition | Chromophore |
| ~ 210 - 230 | π → π | Aromatic Ring |
| ~ 260 - 280 | π → π | Nitroaromatic System |
| ~ 300 - 340 | n → π* | Nitro Group |
Mass Spectrometry (MS)
A comprehensive search for experimental mass spectrometry data for this compound did not yield specific fragmentation patterns or a detailed mass spectrum for this particular compound. While mass spectrometry data is available for structurally related compounds such as methyl 4-cyanobenzoate, methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate, this information is not directly applicable for a scientifically accurate analysis of this compound.
To provide a thorough and accurate discussion of the mass spectrometry of this compound, including its characteristic fragmentation pathways and a corresponding data table, the actual experimental mass spectrum of the compound is required. Without this primary data, a detailed analysis cannot be performed.
Computational Chemistry and Theoretical Investigations of Methyl 4 Cyano 3 Nitrobenzoate
Quantum Chemical Calculations
No specific studies utilizing Density Functional Theory (DFT), Hartree-Fock (HF) methods, or Semi-Empirical methods for Methyl 4-cyano-3-nitrobenzoate were found in the public domain. While these methods are commonly employed to investigate the electronic structure, reactivity, and spectroscopic properties of organic molecules, their application to this specific compound has not been reported.
Density Functional Theory (DFT) Studies
There are no available DFT studies that report on the optimized geometry, vibrational frequencies, electronic properties (such as HOMO-LUMO energies), or other quantum chemical parameters for this compound.
Hartree-Fock (HF) Methods
The literature search yielded no publications detailing the use of Hartree-Fock methods to investigate the electronic structure or properties of this compound.
Semi-Empirical Methods
Information regarding the application of semi-empirical methods for a preliminary or rapid computational analysis of this compound is not present in the available scientific literature.
Conformational Analysis and Rotational Isomers
Detailed conformational analysis, which is crucial for understanding the molecule's three-dimensional structure and its influence on physical properties, has not been specifically reported for this compound.
Potential Energy Surface Mapping
No studies were found that map the potential energy surface of this compound with respect to the rotation of its substituent groups (the methyl ester, nitro, and cyano groups).
Energy Barriers and Stability of Conformations
Consequently, without potential energy surface maps, there is no reported data on the energy barriers for rotation between different conformations or on the relative stabilities of the possible rotational isomers of this compound.
Electronic Structure Analysis
A complete analysis of the electronic structure of this compound, which would include a quantitative description of its molecular orbitals and charge distribution, cannot be provided due to a lack of specific studies on this compound.
Frontier Molecular Orbitals (HOMO-LUMO Gap)
There are no available research findings that specifically calculate the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), or the resulting HOMO-LUMO energy gap for this compound. This energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For a molecule like this compound, one would qualitatively expect the electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups to significantly lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap. However, without specific computational studies, any quantitative value would be speculative.
Prediction of Spectroscopic Parameters from Theoretical Models
No theoretical studies predicting the spectroscopic parameters (such as IR, Raman, or NMR spectra) of this compound could be located. Such computational predictions are valuable for complementing experimental data and aiding in the structural elucidation of compounds.
Intermolecular Interaction Modeling
Specific modeling of the intermolecular interactions of this compound, which would be crucial for understanding its solid-state packing and physical properties, has not been reported. The presence of the nitro and cyano groups suggests the possibility of dipole-dipole interactions and potential for weak hydrogen bonding involving the methyl ester group in its crystal lattice. However, without dedicated crystallographic and computational studies, the nature and strength of these interactions remain uncharacterized.
Methyl 4 Cyano 3 Nitrobenzoate As a Key Synthetic Intermediate
Precursor in the Synthesis of Pharmaceutical Scaffolds
Methyl 4-cyano-3-nitrobenzoate is a strategically important intermediate in synthetic organic chemistry, particularly in the construction of molecular frameworks for pharmaceuticals. Its value stems from the presence of three distinct functional groups—a methyl ester, a cyano group, and a nitro group—attached to a central benzene (B151609) ring. This arrangement allows for a variety of selective chemical transformations, making it a versatile building block for complex molecules. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, facilitating specific reactions that are crucial for building the core structures of medicinally relevant compounds.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, forming the core of approximately 60% of all unique small-molecule drugs approved by the FDA. mdpi.com These ring systems are critical pharmacophores that interact with biological targets. This compound serves as a valuable precursor for these structures due to the reactivity of its functional groups, which can be manipulated to construct various heterocyclic rings. frontiersin.orgnih.gov
Routes to Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles from this compound often involves the chemical modification of the nitro and cyano groups. A primary strategy is the reduction of the nitro group to an amine (-NH2). This transformation introduces a nucleophilic center onto the aromatic ring, which can then participate in intramolecular or intermolecular cyclization reactions to form heterocyclic systems.
For example, the newly formed amino group can react with adjacent functionalities or with external reagents to build rings such as indoles, quinolines, or benzodiazepines, which are prevalent in drug molecules. The strongly electron-withdrawing properties of the nitro group can also activate the scaffold for nucleophilic attack at positions vicinal to it, enabling cyclization pathways even before the nitro group is reduced. nih.gov This allows for the construction of diverse heterocyclic frameworks through carefully designed reaction sequences.
Building Block for Complex Polycyclic Systems
Beyond simple heterocycles, this compound is instrumental in assembling more complex polycyclic systems, which provide three-dimensional structures essential for high-specificity drug-target interactions. researchgate.net The sequential and selective manipulation of its functional groups allows chemists to build fused or bridged ring systems methodically.
A common synthetic approach involves first constructing a heterocyclic ring fused to the initial benzene ring, followed by further modifications. For instance, after an initial cyclization involving the nitro or cyano group, the remaining functional groups on the newly formed bicyclic system can be used as handles for subsequent annulation reactions, leading to the formation of tricyclic or tetracyclic structures. nih.govnih.govprepchem.com The ability to use this compound as a foundational piece for such elaborate architectures underscores its importance as a versatile organic building block in medicinal chemistry. sigmaaldrich.com
Role in Agrochemical Synthesis
The structural motifs derived from substituted benzoates are not only important in pharmaceuticals but also in the agrochemical industry. google.com this compound serves as a key intermediate for the synthesis of various active ingredients used in herbicides, insecticides, and fungicides. The specific arrangement of its functional groups allows for the creation of molecules with high biological activity and selectivity, which are critical for modern crop protection.
A notable example is the use of related isomers, such as methyl 4-cyano-2-nitrobenzoate, in the industrial synthesis of herbicides like mesosulfuron-methyl. google.com The synthetic routes often involve nucleophilic substitution, reduction of the nitro group, and subsequent derivatization to build the final complex agrochemical. google.com The chemistry applicable to these isomers is often transferable, highlighting the potential of this compound as a precursor for a new generation of agrochemicals. prepchem.comgoogle.com
Applications in Material Science
The unique electronic properties conferred by the nitro and cyano groups make this compound and its derivatives of interest in the field of material science. google.com Both functional groups are strongly electron-withdrawing, which can be exploited in the design of novel materials.
One area of application is in energetic materials. The nitro group is a well-known "explosophore," a functional group that imparts explosive properties to a molecule. mdpi.com The combination of a nitro group with a cyano group on an aromatic ring can be a precursor for synthesizing more complex, high-energy-density materials. mdpi.comresearchgate.net Research into related molecules, such as nitro- and cyano-substituted furoxans and furazans, demonstrates that these functionalities are key to developing next-generation energetic compounds. mdpi.commdpi.com Additionally, the high anisotropy and specific intramolecular vibrations of related compounds like methyl 4-nitrobenzoate (B1230335) have been utilized to develop materials for specialized applications, such as terahertz polarizers, suggesting a broader potential for this class of molecules in optical materials. researchgate.net
Derivatization Strategies for Targeted Synthesis
The utility of this compound as a synthetic intermediate is largely defined by the diverse range of chemical transformations that its functional groups can undergo. google.com Chemists can selectively target the nitro, cyano, or methyl ester groups to introduce new functionalities and build molecular complexity in a controlled manner.
Functionalization of Nitro and Cyano Groups for Diverse Chemical Structures
The nitro and cyano groups are particularly important handles for derivatization. Their distinct reactivities allow for selective modifications, providing access to a wide array of chemical structures. nih.gov The ability to convert these groups into other functionalities is a cornerstone of the molecule's versatility. nih.gov
The nitro group is commonly reduced to an amine, which is a key nucleophilic functional group for forming amides, sulfonamides, or for participating in cyclization reactions. Conversely, the cyano group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an aminomethyl group. These transformations are summarized in the table below.
| Functional Group | Reagents and Conditions | Resulting Functional Group |
| Nitro (-NO2) | H2/Pd, Sn/HCl, or Fe/NH4Cl | Amine (-NH2) |
| Cyano (-CN) | H3O+ / heat | Carboxylic Acid (-COOH) |
| Cyano (-CN) | H2O2 / base | Carboxamide (-CONH2) |
| Cyano (-CN) | H2 / Raney Ni | Aminomethyl (-CH2NH2) |
These derivatization strategies allow for the systematic alteration of the molecule's structure, enabling the targeted synthesis of complex products for various applications in medicine, agriculture, and material science. nih.gov
Synthesis of Analogs with Modified Ester or Aromatic Substitutions
This compound serves as a versatile starting material for the synthesis of a variety of analogs through modifications at the ester position or via substitution on the aromatic ring. The electron-withdrawing nature of the cyano and nitro groups facilitates certain substitution reactions, while the ester and nitro functionalities themselves are amenable to a range of chemical transformations.
Research has demonstrated the utility of closely related isomers in synthetic pathways, which highlights the reaction types applicable to this class of compounds. For instance, the isomer Methyl 4-cyano-2-nitrobenzoate is used as a starting material in a multi-step synthesis where the nitro group is displaced in a nucleophilic aromatic substitution reaction. google.com In this process, Methyl 4-cyano-2-nitrobenzoate reacts with benzyl (B1604629) mercaptan under alkaline conditions to yield Methyl 2-(benzylthio)-4-cyanobenzoate. google.com This substitution of the nitro group for a benzylthio- group is a key step in building more complex molecules. google.com
Further modifications can be carried out on the resulting product. The synthesis can proceed through subsequent reduction and hydrogenation using Raney nickel, followed by methanesulfonylation, chlorination, and amination to produce key intermediates for more complex target molecules. google.com
The synthesis of the carboxylic acid precursor, 4-cyano-3-nitrobenzoic acid, has also been documented. This is achieved by heating 4-chloro-3-nitrobenzoic acid with cuprous cyanide and cuprous chloride in quinoline (B57606). prepchem.com Once the acid is formed, it can be readily esterified to produce this compound or a variety of other esters, demonstrating the potential for modification at the carboxyl group.
The following table summarizes a key nucleophilic aromatic substitution reaction using an isomer of the target compound, illustrating a primary method for aromatic substitution.
| Starting Material | Reagent | Product | Reaction Type |
| Methyl 4-cyano-2-nitrobenzoate | Benzyl mercaptan, Potassium hydroxide (B78521) | Methyl 2-(benzylthio)-4-cyanobenzoate | Nucleophilic Aromatic Substitution |
Additionally, the functional groups on the aromatic ring offer pathways to a diverse set of analogs. The nitro group, for example, can be reduced to an amine, which then serves as a handle for a wide array of further synthetic transformations, as is common in the synthesis of substituted benzonitriles. google.com
The following table outlines potential synthetic modifications to generate analogs.
| Functional Group | Transformation | Reagents/Conditions | Potential Analog Class |
| Nitro Group (-NO₂) | Reduction to Amine | H₂, Raney Nickel | Anilines |
| Ester Group (-COOCH₃) | Hydrolysis to Carboxylic Acid | Acid or Base Catalysis | Benzoic Acids |
| Aromatic Ring | Nucleophilic Substitution of -NO₂ | Thiolates, Alkoxides | Thioethers, Ethers |
These examples underscore the role of this compound and its isomers as key intermediates, providing multiple avenues for the synthesis of diverse analogs through targeted modifications of the ester functionality and substitutions on the aromatic core.
Green Chemistry Principles in the Synthesis and Application of Methyl 4 Cyano 3 Nitrobenzoate
Waste Minimization and Atom Economy Considerations
A primary goal of green chemistry is to minimize waste at its source. The concept of atom economy is a key metric for evaluating how efficiently a chemical process converts reactants into the desired product. Traditional synthetic routes to Methyl 4-cyano-3-nitrobenzoate often begin with the preparation of its precursor, 4-cyano-3-nitrobenzoic acid.
One documented method involves the cyanation of 4-chloro-3-nitrobenzoic acid using a Rosenmund-von Braun reaction. prepchem.com This process, however, demonstrates poor atom economy due to the use of stoichiometric copper(I) cyanide. The reaction generates significant inorganic waste, primarily copper salts, which can be environmentally problematic to dispose of.
The reaction can be summarized as: C₇H₄ClNO₄ (4-chloro-3-nitrobenzoic acid) + CuCN → C₈H₄N₂O₄ (4-cyano-3-nitrobenzoic acid) + CuCl
In this step, a large portion of the reactant mass does not become part of the final product, leading to a low atom economy. For instance, the use of cuprous cyanide and cuprous chloride as reagents contributes to a substantial waste stream. prepchem.com
The final step, the esterification of 4-cyano-3-nitrobenzoic acid with methanol (B129727), typically proceeds via Fischer esterification using an acid catalyst like sulfuric acid. This step exhibits a much higher atom economy, with water being the only theoretical byproduct.
C₈H₄N₂O₄ + CH₃OH ⇌ C₉H₆N₂O₄ (this compound) + H₂O
Table 1: Atom Economy Analysis of Key Synthetic Steps
| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy Assessment |
|---|---|---|---|---|
| Cyanation of 4-chloro-3-nitrobenzoic acid | 4-chloro-3-nitrobenzoic acid, Copper(I) cyanide | 4-cyano-3-nitrobenzoic acid | Copper(I) chloride | Low. The use of a stoichiometric metal cyanide results in significant inorganic waste. |
| Fischer Esterification | 4-cyano-3-nitrobenzoic acid, Methanol | This compound | Water | High. Most reactant atoms are incorporated into the final product, with water as the only byproduct. |
Use of Environmentally Benign Solvents
The choice of solvent is critical in green chemistry as solvents often constitute the largest mass component in a reaction and contribute significantly to waste and environmental impact. In the synthesis of 4-cyano-3-nitrobenzoic acid, high-boiling point solvents such as quinoline (B57606) have been used to facilitate the high-temperature cyanation reaction. prepchem.com Quinoline is a hazardous solvent with environmental and health concerns.
Furthermore, the workup and purification stages often employ chlorinated solvents like dichloromethane (B109758) and other volatile organic compounds (VOCs) such as ethyl acetate (B1210297). prepchem.comgoogle.com Dichloromethane is a suspected carcinogen and is being phased out in many applications. While ethyl acetate is considered a greener alternative to many other solvents, its volatility still contributes to air pollution. The esterification step often uses an excess of methanol, which serves as both a reagent and a solvent. Methanol is toxic and flammable, posing safety risks. The development of syntheses that operate in greener solvents like water, supercritical fluids, or ionic liquids, or under solvent-free conditions, represents a key challenge for improving the environmental profile of this compound production.
Table 2: Evaluation of Solvents Used in Synthesis
| Solvent | Synthetic Step | Green Chemistry Considerations |
|---|---|---|
| Quinoline | Cyanation | Hazardous, high boiling point, difficult to remove, and environmentally persistent. prepchem.com |
| Dichloromethane | Purification | Suspected carcinogen, environmentally hazardous. prepchem.com |
| Ethyl Acetate | Extraction/Purification | Considered a greener alternative but is a volatile organic compound (VOC). prepchem.com |
| Methanol | Esterification | Acts as both reagent and solvent. It is toxic and flammable. |
Development of Catalytic and Reagent-Free Processes
A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste significantly. The traditional Rosenmund-von Braun cyanation reaction is a prime example of a stoichiometric process, requiring at least a full equivalent of the copper cyanide salt. prepchem.com
Modern organic synthesis has moved towards catalytic cyanation methods, often employing palladium or nickel catalysts with less toxic cyanide sources. These catalytic cycles can achieve high yields with only small amounts of the metal catalyst, drastically improving the atom economy and reducing metallic waste. While specific applications of these methods for the synthesis of this compound are not widely documented, they represent a clear path toward a greener synthesis.
The esterification step is, by contrast, a catalytic process. It typically uses a strong mineral acid like sulfuric acid as the catalyst. While effective, homogeneous catalysts like sulfuric acid are corrosive and can be difficult to separate from the reaction mixture, leading to neutralization waste. A greener approach involves the use of solid acid catalysts, such as ion-exchange resins or zeolites. These heterogeneous catalysts can be easily filtered out of the reaction mixture and reused, simplifying the purification process and eliminating acidic waste streams. For instance, the use of a solid sulfonic acid catalyst (monolith-SO₃H) has been shown to be effective for the esterification of similar benzoic acids. chemicalbook.com
Energy Efficiency in Synthetic Procedures
Reducing energy consumption is another important aspect of green chemistry, with benefits for both the environment and process economics. Many traditional synthetic methods require significant energy inputs for heating or cooling.
The synthesis of the 4-cyano-3-nitrobenzoic acid precursor via the Rosenmund-von Braun reaction requires high temperatures, with reactions often heated to 180°C for several hours to proceed to completion. prepchem.com The subsequent Fischer esterification also requires prolonged heating under reflux, typically for 3 hours or more. These high-temperature, long-duration reactions are energy-intensive.
Q & A
Q. What are the established synthetic protocols for preparing Methyl 4-cyano-3-nitrobenzoate, and what factors critically influence reaction efficiency?
this compound is typically synthesized via sequential nitration and cyanation of methyl benzoate derivatives. Key factors include:
- Nitration conditions : Controlled use of mixed acid (HNO₃/H₂SO₄) to avoid over-nitration.
- Cyanation methods : Substitution reactions with CuCN or KCN under reflux.
- Esterification : Triazine coupling agents (e.g., 2,4,6-trichlorotriazine) can facilitate ester bond formation in related compounds .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR : ¹H and ¹³C NMR to identify aromatic proton environments and substituent effects.
- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch).
- Mass spectrometry : High-resolution MS to confirm molecular weight. Cross-referencing with databases like NIST Chemistry WebBook ensures data validation .
Q. What crystallographic software tools are recommended for determining the crystal structure of this compound?
- SHELXL : For refining crystal structures using X-ray diffraction data .
- ORTEP-3 : For visualizing molecular geometry and thermal ellipsoids .
Q. What are the primary safety considerations when handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential toxicity of nitro and cyano groups.
- First aid : Immediate washing for skin contact and medical consultation for inhalation (refer to analogous safety protocols in ).
Advanced Research Questions
Q. How can solvent polarity and catalyst choice be optimized in nucleophilic aromatic substitution reactions involving this compound?
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
- Kinetic studies : Monitor reaction progress via HPLC to identify optimal conditions .
Q. What strategies are recommended for analyzing hydrogen-bonding networks in this compound crystals?
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to map supramolecular interactions .
- X-ray diffraction : Resolve intermolecular distances and angles using SHELXL-refined data .
- Thermal analysis : Correlate melting points with packing efficiency.
Q. How can mechanistic insights be gained from studying the thermal decomposition pathways of this compound?
- TGA/DSC : Quantify decomposition temperatures and enthalpy changes.
- Evolved gas analysis : Couple with mass spectrometry to identify volatile byproducts (e.g., NOₓ, HCN) .
- Atmospheric effects : Compare stability under inert vs. oxidative atmospheres.
Q. What analytical approaches resolve contradictions in spectroscopic data for this compound derivatives?
- Multi-technique validation : Cross-check NMR, IR, and XRD results.
- Isotopic labeling : Use ¹⁵N-labeled analogs to clarify nitro group environments.
- Computational modeling : Compare experimental IR peaks with DFT-predicted vibrational modes (refer to NIST benchmark data ).
Methodological Notes
- Data contradiction resolution : Always validate anomalous results using orthogonal techniques (e.g., XRD for structural confirmation if NMR is ambiguous).
- Experimental design : Use Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, stoichiometry) .
- Safety protocols : Regularly consult updated SDS for nitro and cyano compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
